Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate
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Overview
Description
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate is an organic compound with a complex structure that includes a heptanoate ester linked to a phenyl ring substituted with hydroxymethyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 7-[2-(carboxymethyl)-3,6-dimethoxyphenyl]heptanoic acid.
Reduction: 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanol.
Substitution: 7-[2-(hydroxymethyl)-3,6-dihydroxyphenyl]heptanoate.
Scientific Research Applications
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to the ability of the hydroxymethyl and methoxy groups to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-[2-(hydroxymethyl)-3,5-dimethoxyphenyl]heptanoate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 7-[2-(hydroxymethyl)-3,6-dihydroxyphenyl]heptanoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both hydroxymethyl and dimethoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
64019-81-4 |
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Molecular Formula |
C17H26O5 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate |
InChI |
InChI=1S/C17H26O5/c1-20-15-10-11-16(21-2)14(12-18)13(15)8-6-4-5-7-9-17(19)22-3/h10-11,18H,4-9,12H2,1-3H3 |
InChI Key |
ZXSQLAUYFWDWGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)CO)CCCCCCC(=O)OC |
Origin of Product |
United States |
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